
2-azido-1H-imidazole;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-azido-1H-imidazole;perchloric acid is a compound that combines the azido group with the imidazole ring, forming a unique structure with potential applications in various fields. The azido group is known for its reactivity, while the imidazole ring is a versatile heterocycle found in many biologically active molecules. Perchloric acid is a strong acid that can influence the reactivity and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-1H-imidazole typically involves the introduction of the azido group into the imidazole ring. One common method is the reaction of imidazole with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azido group.
Industrial Production Methods
Industrial production of 2-azido-1H-imidazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-azido-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroimidazoles, while reduction can produce aminoimidazoles.
Wissenschaftliche Forschungsanwendungen
2-azido-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-azido-1H-imidazole involves the reactivity of the azido group and the imidazole ring. The azido group can undergo cycloaddition reactions, forming triazoles that can interact with biological targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-imidazole: A basic structure without the azido group, widely used in pharmaceuticals and agrochemicals.
2-nitro-1H-imidazole: An oxidized derivative with different reactivity and applications.
2-amino-1H-imidazole: A reduced form with distinct biological activities.
Uniqueness
2-azido-1H-imidazole is unique due to the presence of the azido group, which imparts specific reactivity and potential for bioorthogonal chemistry. Its combination with perchloric acid further enhances its reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
828268-76-4 |
|---|---|
Molekularformel |
C3H4ClN5O4 |
Molekulargewicht |
209.55 g/mol |
IUPAC-Name |
2-azido-1H-imidazole;perchloric acid |
InChI |
InChI=1S/C3H3N5.ClHO4/c4-8-7-3-5-1-2-6-3;2-1(3,4)5/h1-2H,(H,5,6);(H,2,3,4,5) |
InChI-Schlüssel |
CJHNBYJTCYEXQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N1)N=[N+]=[N-].OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14219395.png)
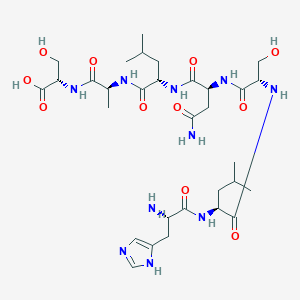

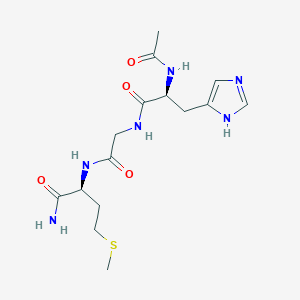
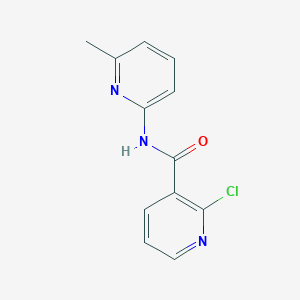
![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)

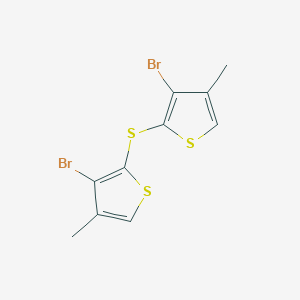
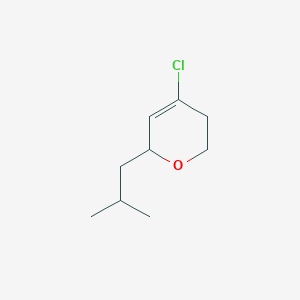
![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)



![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)
